N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
Description
The compound N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide features a complex heterocyclic framework. Its core structure comprises a pyrrolo[2,1-b]quinazoline system with a ketone group at position 9 and a prop-2-en-1-yl substituent at position 6. The acetamide moiety is linked via an ether oxygen at position 7, terminating in an N-(2-hydroxyphenyl) group.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-2-6-14-18(29-13-20(27)24-15-7-3-4-8-17(15)26)11-10-16-21(14)22(28)25-12-5-9-19(25)23-16/h2-4,7-8,10-11,26H,1,5-6,9,12-13H2,(H,24,27) |
InChI Key |
VJTQPCORBPRBHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)OCC(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce the hydroxy group.
Synthesis of the tetrahydropyrroloquinazolinyl moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions to form the tetrahydropyrroloquinazolinyl structure.
Coupling reaction: The final step involves the coupling of the hydroxyphenyl intermediate with the tetrahydropyrroloquinazolinyl moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the tetrahydropyrroloquinazolinyl moiety can be reduced to form alcohols or other reduced products.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Structure
The compound features a hydroxyphenyl group and a tetrahydropyrroloquinazolin moiety, which contributes to its biological activity. The presence of the enone functional group (9-oxo) is also significant for its reactivity and interaction with biological targets.
Properties
- Molecular Weight : Approximately 392.4 g/mol
- LogP : Indicates lipophilicity which can affect its absorption and distribution in biological systems.
- Hydrogen Bond Donors/Acceptors : Important for interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from the quinazoline family. The structure of N-(2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide suggests it may exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in cancer cell lines such as HL60 (human promyelocytic leukemia), A549 (lung carcinoma), and MCF-7 (breast cancer). For example, compounds tested in this context demonstrated IC50 values ranging from 0.69 to 22 µM, indicating varying levels of potency against these cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. The presence of hydroxyl groups may enhance interaction with target proteins through hydrogen bonding.
Antiviral Activity
The compound's structural features may also confer antiviral properties. Research on related quinazoline derivatives has shown promising results against viral infections, particularly in inhibiting the replication of viruses like H5N1 and other influenza strains.
Data Table: Antiviral Activity Comparison
| Compound Name | Virus Type | IC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound A | H5N1 | 91.2 | 79.3 |
| Compound B | Influenza | 9.7 | 2.4 |
| N-(2-hydroxyphenyl)-... | TBD | TBD | TBD |
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties through free radical scavenging assays. The antioxidant activity can be quantified using the DPPH assay, with results suggesting that the presence of multiple hydroxyl groups enhances this activity.
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. This includes:
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
